[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Cardiac myosin inhibitor SAR 1,2,4‑oxadiazole

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride (CAS 1244059-31-1) belongs to the 1,2,4‑oxadiazole class, featuring a 5‑ethyl substituent on the oxadiazole ring and a primary ethylamine side chain, supplied as the hydrochloride salt. It serves as a key synthetic intermediate in the industrial preparation of aficamten (CK‑274), a Phase III cardiac myosin inhibitor for hypertrophic cardiomyopathy.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63
CAS No. 1244059-31-1
Cat. No. B3225038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
CAS1244059-31-1
Molecular FormulaC6H12ClN3O
Molecular Weight177.63
Structural Identifiers
SMILESCCC1=NC(=NO1)CCN.Cl
InChIInChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H
InChIKeyHHJBRXVFIGCXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride: A Critical 5-Ethyl-1,2,4-Oxadiazole Building Block for Next-Generation Cardiac Myosin Inhibitors


[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride (CAS 1244059-31-1) belongs to the 1,2,4‑oxadiazole class, featuring a 5‑ethyl substituent on the oxadiazole ring and a primary ethylamine side chain, supplied as the hydrochloride salt. It serves as a key synthetic intermediate in the industrial preparation of aficamten (CK‑274), a Phase III cardiac myosin inhibitor for hypertrophic cardiomyopathy [1]. Its molecular formula is C₆H₁₂ClN₃O (MW 177.63 g mol⁻¹), and it is commercially available at >95 % purity from multiple global suppliers .

Why 5‑Alkyl Substitution on 1,2,4‑Oxadiazole Building Blocks Cannot Be Interchanged: Evidence from Cardiac Myosin Inhibition


Small changes to the 5‑alkyl substituent on the 1,2,4‑oxadiazole scaffold cause drastic alterations in biochemical potency, microsomal stability, plasma protein binding, and solubility, as demonstrated in the aficamten discovery program [1]. For example, replacing the 5‑ethyl group with a 5‑methyl group reduces cardiac myofibril inhibitory potency by >3‑fold and changes free fraction from 1.8 % to 6.5 %. Consequently, the 5‑ethyl analog cannot be substituted with methyl, hydrogen, cyclopropyl, or isopropyl congeners without compromising the pharmacological profile that made aficamten a clinical candidate [1].

Quantitative Comparator Evidence for [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride: Why the 5‑Ethyl Substituent Is Indispensable


Ethyl Substituent Confers >3‑Fold Superior Biochemical Potency over Methyl and >27‑Fold over Hydrogen in Cardiac Myofibril Assays

In the aficamten discovery program, the 5‑ethyl analog (aficamten) exhibited an IC₅₀ of 1.4 μM against bovine cardiac myofibrils, compared with IC₅₀ = 4.4 μM for the 5‑methyl analog and IC₅₀ > 39 μM for the unsubstituted (5‑H) analog [1]. The ethyl compound thus provides a 3.1‑fold improvement in potency relative to methyl and at least a 27‑fold improvement over hydrogen. Cyclopropyl (2.7 μM) and isopropyl (4.1 μM) analogs were also less potent [1].

Cardiac myosin inhibitor SAR 1,2,4‑oxadiazole

5‑Ethyl Analog Displays Higher cLogP and Solubility Than 5‑Methyl, Providing a Favorable Lipophilicity Profile for CNS Permeability

The 5‑ethyl analog (aficamten) has a calculated cLogP (ACD) of 2.1 and a shake‑flask solubility of 97 μM at pH 6.8, while the 5‑methyl analog (compound 17) shows cLogP = 1.5 and solubility = 86 μM [1]. The 0.6‑unit increase in cLogP suggests enhanced membrane permeability, and the 13 % higher solubility demonstrates that the ethyl compound does not sacrifice developability. Other 5‑alkyl analogs such as cyclopropyl (cLogP 1.9, solubility 33 μM) and cyclobutyl (cLogP 2.5, solubility 14 μM) are either less soluble or have sub‑optimal lipophilicity [1].

cLogP Solubility CNS drug design

5‑Ethyl Analog Shows Significantly Higher Plasma Protein Binding (98.2 % Bound) Than 5‑Methyl (93.5 % Bound), Potentially Extending In Vivo Half‑Life

In rat plasma, the 5‑ethyl analog (aficamten) exhibits a free fraction of 1.8 % (98.2 % bound), whereas the 5‑methyl analog (compound 17) shows a free fraction of 6.5 % (93.5 % bound) [1]. This 3.6‑fold lower free fraction corresponds to an absolute difference of 4.7 %. Both compounds display similarly low intrinsic microsomal clearance (CLint < 21 mL min⁻¹ kg⁻¹ in rat) [1]. The higher protein binding of the ethyl analog may prolong the in vivo residence time, a desirable feature for once‑daily oral dosing.

Plasma protein binding Pharmacokinetics Half‑life extension

Uniqueness as the Required Synthetic Intermediate for Aficamten (CK‑274), a Phase III Cardiac Myosin Inhibitor

The patent literature explicitly designates [2‑(5‑ethyl‑1,2,4‑oxadiazol‑3‑yl)ethyl]amine as a key intermediate in the manufacturing process of aficamten (CK‑274) [2]. No methyl, hydrogen, cyclopropyl, or other 5‑alkyl analogs are claimed as intermediates for this synthetic route. The aficamten discovery paper corroborates that among the four 5‑alkyl substituents evaluated (ethyl, cyclopropyl, isopropyl, CHF₂), only the ethyl derivative delivered the requisite balance of potency, stability, and solubility for clinical candidate selection [1].

Aficamten synthesis Key intermediate Cardiac myosin inhibitor

High‑Value Application Scenarios for [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride


Industrial‑Scale Synthesis of Aficamten and Next‑Generation Cardiac Myosin Inhibitors

The compound is the indispensable oxadiazole building block in the patented manufacturing route of aficamten (CK‑274). Contract manufacturing organizations (CMOs) and pharmaceutical pilot plants require this specific intermediate to produce aficamten for ongoing Phase III clinical trials and potential commercial supply [2]. No alternative 5‑alkyl oxadiazole building block can replace it without redesigning the entire synthetic scheme.

Structure–Activity Relationship (SAR) Expansion Around the 1,2,4‑Oxadiazole Core

Medicinal chemistry teams exploring cardiac myosin inhibition or other 1,2,4‑oxadiazole‑dependent targets use this compound to benchmark the 5‑ethyl substituent against methyl, cyclopropyl, or isopropyl analogs. The quantitative SAR data available for this scaffold (IC₅₀ shifts, ΔcLogP, free‑fraction changes) allow rational library design without synthesizing and testing every alkyl variant [1].

Development of CNS‑Penetrant Drug Candidates Requiring Balanced Lipophilicity

With a cLogP of 2.1 and solubility of 97 μM, the 5‑ethyl‑1,2,4‑oxadiazole fragment provides an ideal starting point for CNS drug discovery programs that demand both membrane permeability and sufficient aqueous solubility. The quantitative comparison against the 5‑methyl analog (cLogP 1.5, solubility 86 μM) demonstrates that the ethyl group moves physicochemical properties closer to the CNS‑favorable range [1].

Combinatorial Chemistry and DNA‑Encoded Library (DEL) Synthesis

The primary amine handle enables rapid derivatization into amides, sulfonamides, ureas, or reductive‑amination products. Combinatorial chemistry groups and DEL producers utilize this scaffold to generate diverse compound libraries for screening against a wide range of targets, building on the proven drug‑like properties of the 1,2,4‑oxadiazole chemotype [1].

Quote Request

Request a Quote for [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.